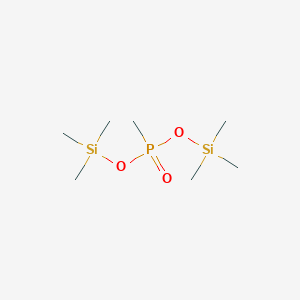

Phosphonic acid, methyl-, bis(trimethylsilyl) ester

Vue d'ensemble

Description

Phosphonic acid, methyl-, bis(trimethylsilyl) ester, also known as Methylphosphonic acid bis(trimethylsilyl) ester or Bis(trimethylsilyl)methylphosphonate, is a chemical compound with the molecular formula C7H21O3PSi2 . It has a molecular weight of 240.385 .

Synthesis Analysis

The synthesis of similar compounds often involves a Michaelis-Arbuzov reaction . Another method involves the reaction of phosphinate with Hexamethyldisilazane (HMDS) and Diethyltrichlorosilane (DETS) .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Phosphinic and phosphonic acids, which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 209.3±23.0 °C at 760 mmHg . The flash point is 80.4±22.6 °C . The exact mass is 240.076675 .Applications De Recherche Scientifique

Preparation of Labile Phosphonic Acids Phosphonic acids with labile functional groups are prepared via the hydrolysis of bis(trimethylsilyl) phosphonates. This process uses dialkyl phosphonates and bromotrimethylsilane under mild conditions to produce these acids quantitatively (Morita, Okamoto, & Sakurai, 1978).

Synthesis of Anticancer and Antiviral Agents A method for synthesizing diamide (bis-amidate) prodrugs of acyclic nucleoside phosphonates starts from phosphonic acids or phosphonate diesters, including bis(trimethylsilyl) esters. This approach, which avoids the need for isolation and purification of phosphonic acids, has been applied to create compounds like the anticancer agent GS-9219, showing promising anti-HIV and antiproliferative activities (Jansa et al., 2011).

Antimicrobial and Cytotoxic Activities Isosteviol derivatives conjugated with bis(phosphonates) through polymethylene spacers have been synthesized. The bis(phosphonates), converted from their trimethylsilyl esters, demonstrated high antimicrobial activity against S. aureus and cytotoxicity towards cancer cell lines (Strobykina et al., 2019).

Fluorescent Probes for Biological Applications Benzylic bis(phosphonic acids) modified with amine or carboxylic acid groups were prepared and used to create fluorescent probes. The mild conversion of bis(phosphonate) esters to free acids using trimethylsilylbromide enabled their use in sensitive hydrolysis conditions. These probes were applied in adsorption studies with hydroxyapatite, a model for bone tissue (David et al., 2013).

Development of Organosilicon-Phosphonate Compounds Organosilicon-phosphonate compounds designed for surface treatments and modifications were synthesized using a solvothermal method involving bis(trimethylsilyl)phosphite and vinyl silanes. The resulting compounds have potential applications in material sciences (Mahmoudkhani, Langer, & Lindqvist, 2003).

Propriétés

IUPAC Name |

trimethyl-[methyl(trimethylsilyloxy)phosphoryl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHCUPQNEZPPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O3PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, methyl-, bis(trimethylsilyl) ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)